REACTION_CXSMILES
|
Cl.[C:2]([O:6][C:7](=[O:15])[NH:8][CH:9]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10]1)([CH3:5])([CH3:4])[CH3:3].I[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH2:21]([O:20][C:18](=[O:19])[CH2:17][N:11]1[CH2:12][CH2:13][CH2:14][CH:9]([NH:8][C:7]([O:6][C:2]([CH3:5])([CH3:3])[CH3:4])=[O:15])[CH2:10]1)[CH3:22] |f:0.1,3.4.5|
|
Name
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|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)OC(NC1CNCCC1)=O
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Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
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ICC(=O)OCC
|
Name
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|
Quantity
|
1.5 g
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
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Smiles
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C(C)#N
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Volatiles are evaporated under reduced pressure
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Type
|
EXTRACTION
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Details
|
extracted twice with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting material is purified via chromatography over silica gel eluting with a mixture of EtOAc/MeOH (95:5 v/v)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CN1CC(CCC1)NC(=O)OC(C)(C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |